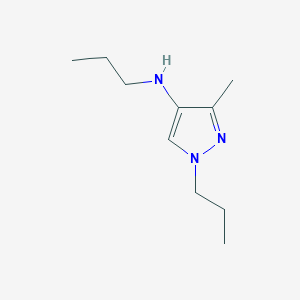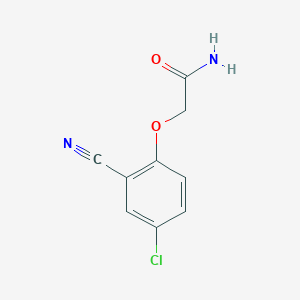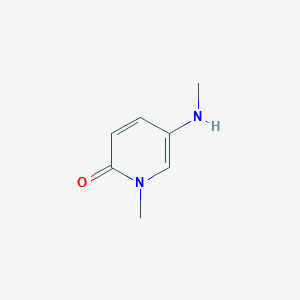![molecular formula C13H21N5 B11733693 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)
1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine peut être réalisée en plusieurs étapes:
Formation du cycle pyrazole : L'étape initiale implique la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones en conditions acides ou basiques pour former le cycle pyrazole.
Alkylation : L'étape suivante implique l'alkylation du cycle pyrazole à l'atome d'azote en utilisant des halogénoalcanes en présence d'une base telle que le carbonate de potassium.
Méthylation : L'étape finale implique la méthylation du cycle pyrazole aux positions 1 et 4 en utilisant l'iodure de méthyle en présence d'une base forte comme l'hydrure de sodium.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement les mêmes voies de synthèse, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est réalisée par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine subit divers types de réactions chimiques:
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes de pyrazole correspondants.
Réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour former les amines correspondantes.
Substitution : Le composé peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres nucléophiles pour former des pyrazoles substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Halogènes, nucléophiles, solvants aprotiques polaires.
Produits majeurs
Oxydation : Oxydes de pyrazole.
Réduction : Amines.
Substitution : Pyrazoles substitués.
Applications De Recherche Scientifique
La 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine a plusieurs applications en recherche scientifique:
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Envisagé pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires, analgésiques et antimicrobiennes.
Industrie : Utilisé dans le développement d'agrochimique et comme précurseur pour la synthèse de divers matériaux fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action de la 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou au site allostérique, empêchant ainsi la liaison du substrat ou en modifiant la conformation enzymatique. De plus, il peut interagir avec les récepteurs pour moduler les voies de transduction du signal, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-diméthyl-1H-pyrazol-3-amine : Manque le groupe N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl].
3,5-diméthyl-1H-pyrazole : Manque le groupe N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl] et a des positions de méthylation différentes.
1,3-diméthyl-1H-pyrazole : Manque le groupe N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl] et a des positions de méthylation différentes.
Unicité
La 1,4-diméthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl] améliore ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1,4-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-12(11(3)15-18)7-14-13-10(2)8-17(4)16-13/h8-9H,5-7H2,1-4H3,(H,14,16) |
Clé InChI |
VKZXVFGRTHQMOI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)


![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)

![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
